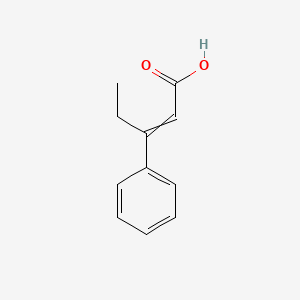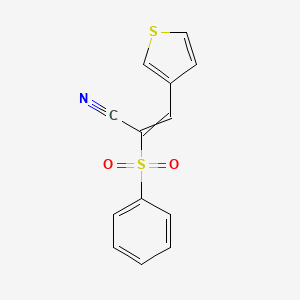![molecular formula C7H9F3N4O B11724877 (Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B11724877.png)
(Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is a compound of significant interest in the fields of medicinal and agrochemistry. This compound features a pyrazole ring substituted with a trifluoromethyl group, which is known for its influence on the biological activity of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride under reflux conditions in a mixture of methanol and water.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via lithiation followed by electrophilic trapping.
Formation of the Ethanimidamide Moiety: The ethanimidamide moiety is introduced through a series of reactions involving the appropriate amine and hydroxylamine derivatives.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the aforementioned synthetic routes. The key challenges include maintaining regioselectivity and yield during the lithiation and electrophilic trapping steps. Continuous flow reactors are often employed to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety.
Reduction: Reduction reactions can target the imidamide group, converting it to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxylamine moiety can yield nitroso derivatives.
Reduction: Reduction of the imidamide group results in the formation of primary amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and bioavailability of these molecules .
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. The trifluoromethyl group is known to enhance binding affinity and specificity .
Medicine
In medicine, (Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of agrochemicals. Its stability and bioactivity make it suitable for use in pesticides and herbicides .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide involves the inhibition of specific enzymes. The trifluoromethyl group enhances the binding affinity of the compound to the active site of the enzyme, leading to inhibition. This inhibition can disrupt various biological pathways, resulting in the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: This compound shares the pyrazole ring and trifluoromethyl group but lacks the ethanimidamide moiety.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Similar to the above compound but with the trifluoromethyl group at a different position.
Uniqueness
The uniqueness of (Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide lies in its combination of the trifluoromethyl group and the ethanimidamide moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H9F3N4O |
|---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide |
InChI |
InChI=1S/C7H9F3N4O/c1-4-2-5(7(8,9)10)12-14(4)3-6(11)13-15/h2,15H,3H2,1H3,(H2,11,13) |
InChI Key |
VHUCUWOMIIRBOO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NN1C/C(=N\O)/N)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1CC(=NO)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724809.png)
![N-[(2-methylphenyl)methylideneamino]-4-thiadiazolecarboxamide](/img/structure/B11724815.png)


![2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724838.png)
![1-[2-(4-Methylphenoxy)ethyl]piperazine](/img/structure/B11724839.png)
![N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine](/img/structure/B11724865.png)
![N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide](/img/structure/B11724873.png)



